tert-Butyl (4-fluoro-3-formylphenyl)carbamate

描述

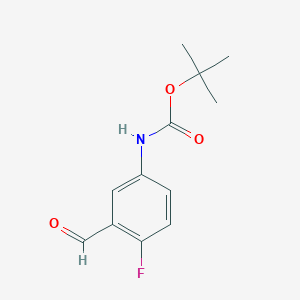

tert-Butyl (4-fluoro-3-formylphenyl)carbamate is a carbamate-protected aromatic compound featuring a tert-butoxycarbonyl (Boc) group, a fluorine atom at the para position, and a formyl group at the meta position on the phenyl ring. This structure renders it valuable in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. The Boc group serves as a temporary protecting group for amines, while the formyl moiety enables further functionalization via nucleophilic addition or condensation reactions. Its fluorine substituent enhances metabolic stability and influences electronic properties, making it relevant in drug design .

属性

IUPAC Name |

tert-butyl N-(4-fluoro-3-formylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTVSVZTNJFEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-nitrobenzaldehyde and tert-butyl carbamate.

Reduction: The nitro group in 4-fluoro-3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Formylation: The resulting 4-fluoro-3-aminobenzaldehyde is then subjected to formylation using a formylating agent such as formic acid or formamide.

Carbamate Formation: Finally, the formylated intermediate is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl (4-fluoro-3-formylphenyl)carbamate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro substituent on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: 4-fluoro-3-carboxyphenylcarbamate.

Reduction: 4-fluoro-3-hydroxyphenylcarbamate.

Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

tert-Butyl (4-fluoro-3-formylphenyl)carbamate has shown promise in drug development, particularly as a potential inhibitor of cytochrome P450 1A2 (CYP1A2). This enzyme is crucial in drug metabolism, and compounds that inhibit it can alter the pharmacokinetics of co-administered drugs. The compound's ability to modulate CYP1A2 activity suggests it may be useful in designing drugs with improved therapeutic profiles.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. It can participate in oxidation and reduction reactions, yielding different derivatives that may have distinct biological activities.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 3-carboxyphenyl carbamate |

| Reduction | 3-hydroxymethylphenyl carbamate |

| Substitution | Various substituted carbamates |

Biochemical Studies

In biochemical research, this compound is used to probe enzyme mechanisms and biochemical pathways. Its interaction with various molecular targets allows researchers to study its effects on enzyme activity and cellular processes. For instance, it can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity.

Case Study 1: Inhibition of Aspartate Transcarbamoylase

Research has demonstrated that derivatives of carbamates similar to this compound can act as potent inhibitors of aspartate transcarbamoylase (ATC), an enzyme involved in pyrimidine biosynthesis. In vitro studies indicated that certain carbamate derivatives exhibited selective inhibition against Plasmodium falciparum ATC while sparing human ATC, suggesting potential for developing antimalarial agents .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective properties of related compounds in models of neurodegeneration. Compounds structurally related to this compound were shown to reduce oxidative stress and inflammation in astrocytes stimulated with amyloid beta peptides. These findings highlight the potential of such compounds in treating neurodegenerative diseases like Alzheimer's .

作用机制

The mechanism of action of tert-Butyl (4-fluoro-3-formylphenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by forming covalent bonds with active site residues. This interaction can alter the enzyme’s conformation and activity, leading to changes in biological pathways. The fluoro and formyl groups play a crucial role in determining the compound’s binding affinity and specificity.

相似化合物的比较

The following analysis compares tert-butyl (4-fluoro-3-formylphenyl)carbamate with structurally analogous carbamate derivatives, focusing on substituent effects, synthesis routes, and applications.

Substituent Variations and Reactivity

Key Observations :

- Formyl Group: Unique to the target compound, the formyl group enables reactions like Schiff base formation, unlike amino or halogenated analogs .

- Fluorine Position : The single para-fluorine in the target compound offers moderate electronic effects compared to the 2,6-difluoro analog, which may increase steric hindrance and lipophilicity .

- Halogen Diversity : Iodo and chloro derivatives (e.g., ) are more suited for metal-catalyzed cross-coupling, whereas the target compound’s formyl group prioritizes electrophilic reactivity .

Physicochemical Properties

Notes:

生物活性

tert-Butyl (4-fluoro-3-formylphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. With a molecular formula of CHFNO and a molecular weight of 239.24 g/mol, this compound contains a tert-butyl group, a fluorine atom at the para position, and a formyl group at the meta position on a phenyl ring. Its diverse functional groups contribute to its reactivity and potential applications in drug discovery and enzyme studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The compound acts as an inhibitor or activator by forming covalent bonds with active site residues of enzymes, thereby altering their conformation and activity. The fluoro and formyl groups enhance the compound's binding affinity and specificity, which are crucial for modulating biological pathways .

Biological Applications

- Enzyme Studies : It is utilized as a probe in enzyme-catalyzed reactions involving carbamates, providing insights into enzyme mechanisms and inhibition .

- Drug Discovery : The compound demonstrates potential as a therapeutic agent due to its ability to modulate biological pathways, making it a candidate for further investigation in pharmacological applications .

- CYP1A2 Inhibition : Notably, this compound has been identified as an inhibitor of CYP1A2, suggesting its relevance in drug metabolism and pharmacokinetics .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl (4-formylphenyl)carbamate | Lacks fluorine; similar carbamate structure | Less potent as a CYP1A2 inhibitor |

| 4-Fluorophenol | Simple phenolic structure; no carbamate group | More reactive but less complex |

| N-(tert-butoxycarbonyl)-4-fluoroaniline | Contains an amine instead of a formyl group | Different reactivity profile |

This comparison highlights how the presence of both fluoro and formyl groups in this compound contributes to its unique biological activity compared to other compounds.

Case Studies

Recent studies have explored the synthesis and biological evaluation of this compound:

- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .

- Pharmacokinetic Profiles : Investigations into its absorption characteristics revealed high gastrointestinal absorption and potential permeability across the blood-brain barrier, indicating its suitability for central nervous system-targeted therapies .

常见问题

Q. How can researchers optimize the synthesis of tert-Butyl (4-fluoro-3-formylphenyl)carbamate to improve yield and purity?

Methodological Answer:

- Reactant Ratios: Adjust molar ratios of starting materials (e.g., 4-fluoro-3-formylphenylamine and tert-butyl carbamate derivatives) to minimize side reactions. For example, a 1:1.2 ratio of amine to carbamate coupling agent may reduce unreacted intermediates .

- Temperature Control: Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., aldehyde group protection) to prevent decomposition .

- Catalyst Screening: Test Lewis acids like ZnCl₂ or HOBt/DCC systems to enhance coupling efficiency, as seen in analogous carbamate syntheses .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H) and formyl proton (δ ~10 ppm). Fluorine coupling in F NMR can validate para-fluoro substitution .

- Mass Spectrometry: High-resolution MS (HRMS) should match the molecular ion peak (e.g., C₁₂H₁₃FNO₃⁺, calculated m/z 262.0874) .

- IR Spectroscopy: Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature Sensitivity: Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Degradation is accelerated above 25°C .

- Light Exposure: Protect from UV light to avoid aldehyde oxidation; amber glass vials are recommended .

- Moisture Control: Use desiccants (e.g., molecular sieves) in storage containers, as moisture promotes tert-butyl group cleavage .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate polar impurities. Monitor fractions by TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

- Recrystallization: Dissolve crude product in warm ethanol and cool to −20°C for 12 hours to obtain crystalline material .

- HPLC: Reverse-phase C18 columns with acetonitrile/water (70:30) can resolve diastereomers or regioisomers .

Q. How should researchers handle the aldehyde functional group in this compound to prevent undesired reactions?

Methodological Answer:

- Protection Strategies: Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) during carbamate formation steps .

- Inert Conditions: Conduct reactions under nitrogen to avoid oxidation to carboxylic acid derivatives .

- Low-Temperature Workup: Quench reactions at 0°C to stabilize the aldehyde group during workup .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for this compound synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Calculate transition states and intermediates for carbamate coupling reactions. Software like Gaussian or ORCA can model activation energies and optimize reaction conditions .

- Reaction Path Search Tools: Use the ICReDD platform to integrate quantum chemical calculations (e.g., artificial force-induced reaction method) and identify low-energy pathways .

- Solvent Effects: Simulate solvent interactions (e.g., DCM vs. THF) using COSMO-RS to predict solvation free energies and selectivity .

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

Methodological Answer:

- Sensitivity Analysis: Vary parameters (e.g., temperature, solvent polarity) in simulations to match experimental kinetics. For example, recalibrate DFT functionals (B3LYP vs. M06-2X) if predicted activation energies deviate from observed rates .

- In Situ Monitoring: Use techniques like ReactIR or HPLC-MS to detect transient intermediates not captured in static computations .

- Feedback Loops: Integrate experimental results into computational models iteratively, as demonstrated in ICReDD’s reaction design framework .

Q. What advanced techniques elucidate the degradation mechanisms of this compound under acidic/basic conditions?

Methodological Answer:

- Kinetic Studies: Perform pH-dependent stability assays (pH 1–13) with LC-MS to track degradation products (e.g., tert-butyl alcohol or 4-fluoro-3-formylphenylamine) .

- Isotope Labeling: Use O-labeled water to trace hydrolysis pathways of the carbamate group via mass spectrometry .

- DFT-Based Mechanistic Modeling: Identify protonation sites and transition states for acid-catalyzed tert-butyl cleavage .

Q. How can researchers assess the environmental impact of this compound in laboratory wastewater?

Methodological Answer:

- Ecotoxicity Assays: Conduct Daphnia magna or algae growth inhibition tests to evaluate acute toxicity (EC₅₀ values) .

- Biodegradability Studies: Use OECD 301F (manometric respirometry) to measure microbial degradation rates in simulated wastewater .

- Soil Mobility Analysis: Perform column leaching experiments with HPLC quantification to assess groundwater contamination risks .

Q. What strategies improve the scalability of this compound synthesis while maintaining green chemistry principles?

Methodological Answer:

- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .

- Catalyst Recycling: Immobilize catalysts (e.g., HOBt on silica) to reduce waste and enable reuse over multiple cycles .

- Process Intensification: Use microreactors to enhance heat/mass transfer and reduce reaction time by 50–70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。